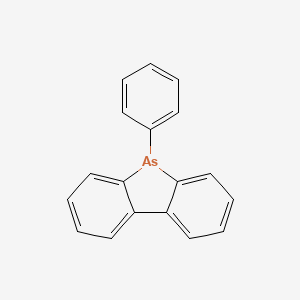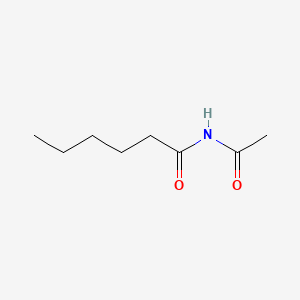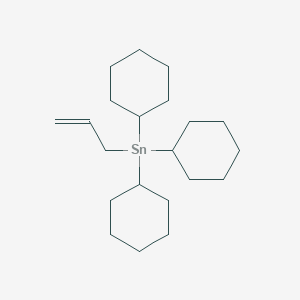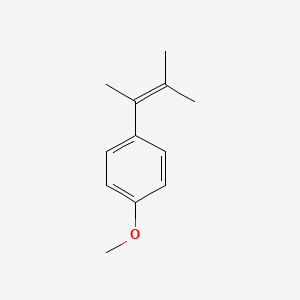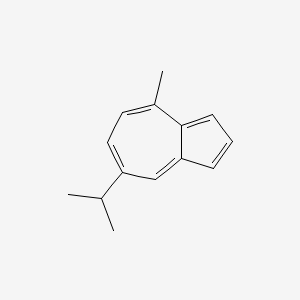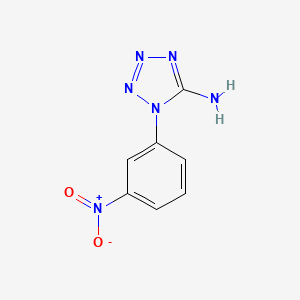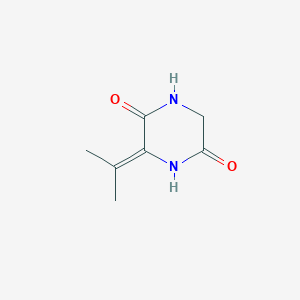![molecular formula C18H13ClN4O2 B14727633 N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine CAS No. 6300-91-0](/img/structure/B14727633.png)
N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine is a synthetic organic compound that belongs to the class of heterocyclic aromatic amines This compound is characterized by the presence of a pyridine ring substituted with a nitro group and an imine linkage connecting a 4-chlorophenyl and phenylmethylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine typically involves the condensation reaction between 4-chlorobenzaldehyde and 5-nitro-2-aminopyridine. The reaction is carried out under reflux conditions in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form the corresponding amine.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or thiourea.
Major Products:
Reduction of Nitro Group: 5-amino-2-aminopyridine derivative.
Reduction of Imine Linkage: Corresponding amine derivative.
Substitution of Chlorine Atom: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating bacterial infections and cancer.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis, while its anticancer activity may be attributed to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- N-(4-chlorophenyl)-2-chloroacetamide
- N-(4-chlorophenyl)-2-aminobenzamide
Comparison: N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine is unique due to the presence of both a nitro group and an imine linkage, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties due to these structural features.
Propriétés
Numéro CAS |
6300-91-0 |
|---|---|
Formule moléculaire |
C18H13ClN4O2 |
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C18H13ClN4O2/c19-15-8-6-14(7-9-15)18(13-4-2-1-3-5-13)22-21-17-11-10-16(12-20-17)23(24)25/h1-12H,(H,20,21)/b22-18+ |
Clé InChI |
WLSJBRREDWTPSV-RELWKKBWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\NC2=NC=C(C=C2)[N+](=O)[O-])/C3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


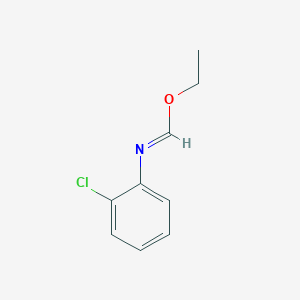
![3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol](/img/structure/B14727565.png)
